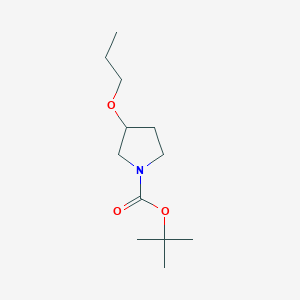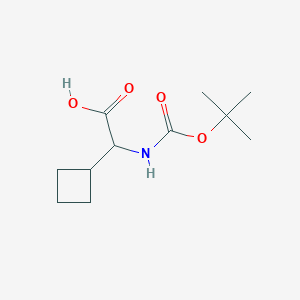![molecular formula C15H22N2 B1372990 2-Benzyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-71-2](/img/structure/B1372990.png)
2-Benzyl-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,7-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 . It is also known by its IUPAC name, 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of 2-Benzyl-2,7-diazaspiro[4.5]decane is represented by the SMILES notation: c1ccc(cc1)CN2CCC3(C2)CCCNC3 . The InChI code for this compound is 1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-2,7-diazaspiro[4.5]decane include a molecular weight of 230.35 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 340.8±35.0 °C at 760 mmHg, and a flash point of 134.1±16.9 °C . It also has a molar refractivity of 71.9±0.4 cm3, a polar surface area of 15 Å2, and a polarizability of 28.5±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis
“2-Benzyl-2,7-diazaspiro[4.5]decane” is utilized in medicinal chemistry for the synthesis of drug compounds. Its rigid spirocyclic structure is beneficial in creating drugs with specific three-dimensional shapes, which is crucial for binding to biological targets .
Materials Science: Polymer Research
In materials science, this compound finds applications in the development of polymers. Its incorporation into polymer chains can influence the physical properties of the material, such as elasticity and strength .
Environmental Science: Pollutant Removal
Research in environmental science has explored the use of “2-Benzyl-2,7-diazaspiro[4.5]decane” in the removal of pollutants. Its structure could potentially trap small pollutant molecules, aiding in water and air purification processes .
Analytical Chemistry: Chromatography
Analytical chemists employ “2-Benzyl-2,7-diazaspiro[4.5]decane” in chromatography as a stationary phase modifier. Its unique structure can separate complex mixtures by interacting differently with various substances .
Pharmacology: Neurotransmitter Modulation
In pharmacology, the compound is investigated for its potential to modulate neurotransmitter systems. This could lead to new treatments for neurological disorders such as depression or anxiety .
Biochemistry: Enzyme Inhibition
Lastly, in biochemistry, “2-Benzyl-2,7-diazaspiro[4.5]decane” is studied for its ability to inhibit certain enzymes. This can be pivotal in understanding metabolic pathways and designing inhibitors for therapeutic use .
Propiedades
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCYUHQYITSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676399 |
Source


|
| Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086395-71-2 |
Source


|
| Record name | 2,7-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)





![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)


![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)

